![molecular formula C19H29N5O3 B2814439 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate CAS No. 1542135-76-1](/img/structure/B2814439.png)
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
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Overview
Description
This compound, also known as LML134 , is a histamine H3 receptor inverse agonist . It has been studied for the clinical treatment of excessive sleep disorders . The compound is part of a class of organic compounds known as benzanilides .
Molecular Structure Analysis
The empirical formula of the compound is C6H6N2O3 . The InChI code is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 154.12 . More specific physical and chemical properties may need to be determined experimentally.Scientific Research Applications
Discovery in Sleep Disorder Treatment
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, identified as LML134, is an inverse agonist for the histamine H3 receptor. It was discovered during research aimed at treating excessive sleep disorders. This compound was optimized to achieve high receptor occupancy quickly, followed by rapid disengagement to provide therapeutic benefits without the side effect of insomnia (Troxler et al., 2019).
Role in Antibacterial Activity
The compound has also been explored in the context of antibacterial activity. A study involving the cyclization reaction of N-(4-chlorophenyl)-β-alanine, which leads to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, has shown the formation of various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
Insecticidal Properties
Further research into dihydropiperazine neonicotinoid compounds, which include variations of the compound, showed that they can be effective as insecticidal agents. These studies highlighted the bioisosteric replacement potential of the dihydropiperazine ring system for imidazolidine in neonicotinoid compounds (Samaritoni et al., 2003).
Synthesis and Applications in Organic Chemistry
The synthesis processes involving this compound or its derivatives have been a topic of interest in organic chemistry. These processes often lead to the creation of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of novel annelated 2-oxopiperazines and their interactions with N-arylmaleimides have been studied, leading to the formation of new heterocyclic systems (Svetlana et al., 2015).
Mechanism of Action
As a histamine H3 receptor inverse agonist, this compound has been studied for its potential therapeutic benefits in treating excessive sleep disorders . The focus has been on identifying compounds that achieve high receptor occupancy within a short time, followed by fast disengagement from the receptor .
properties
IUPAC Name |
[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJMFFRMZRNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate |
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